molecular formula C7H9N3O B13256039 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13256039
M. Wt: 151.17 g/mol
InChI Key: QYKRZXUQDAZGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is catalyzed by copper(I) and is highly efficient and selective. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods: Industrial production of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-cyclopropyl-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-5-7(4-11)8-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

QYKRZXUQDAZGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2CC2)C=O

Origin of Product

United States

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